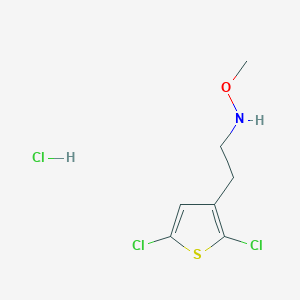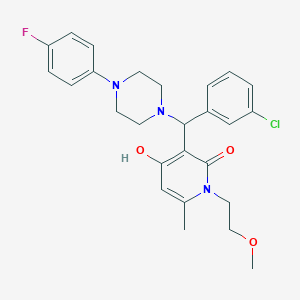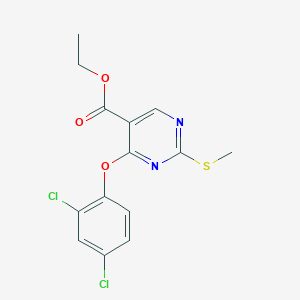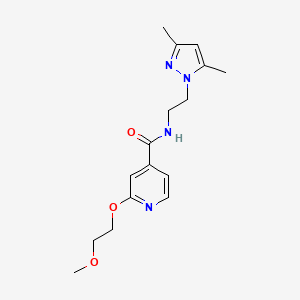
(1S,2S)-2-fluorocyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1S,2S)-2-fluorocyclopentan-1-ol” is a chemical compound with the CAS Number: 1214921-47-7 . It has a molecular weight of 104.12 and its IUPAC name is (1S,2S)-2-fluorocyclopentan-1-ol . The compound is in liquid form .
Synthesis Analysis
The synthesis of “(1S,2S)-2-fluorocyclopentan-1-ol” involves several stages . One method involves the reaction of cyclopentene oxide in acetonitrile at 20℃ for 0.25h, followed by a reaction with silver fluoride in acetonitrile at 50℃ for 72h . Another method involves the use of (R,R)- (-)-N,N′-bis (3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt (II), 1,1,1,3’,3’,3’-hexafluoro-propanol, benzoyl fluoride, and Levamisole in diethyl ether at 20℃ for 72h .Molecular Structure Analysis
The InChI code for “(1S,2S)-2-fluorocyclopentan-1-ol” is 1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1 . The InChI key is BDIRIPRHYULGQH-WHFBIAKZSA-N .Chemical Reactions Analysis
The chemical reactions involving “(1S,2S)-2-fluorocyclopentan-1-ol” are complex and involve multiple steps . For example, one reaction involves the use of silver (I) bifluoride, [RuCl 2 ( (1S,2S)-N,N’-bis [o- (diphenylphosphino)benzylidene]cyclohexane-1,2-diamine)], and triethyloxonium hexaflourophosphate in dichloromethane at 20℃ for 26h .Physical And Chemical Properties Analysis
“(1S,2S)-2-fluorocyclopentan-1-ol” is a liquid . Its storage temperature is 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Enzymatic Deracemization and Conversion to Fluorocyclopentanamines
The research by Kolodiazhnyi, Kolodiazhna, and Prysiazhnuk (2021) demonstrated the synthesis of optically active vicinal fluorocyclopentanols, including (1S,2S)-2-fluorocyclopentan-1-ol, using enzymatic deracemization. They achieved high enantioselectivities and good yields, and further converted these compounds to fluorocyclopentanamines using the Mitsunobu reaction. This study is significant in the field of organic synthesis and chiral chemistry (Kolodiazhnyi, Kolodiazhna, & Prysiazhnuk, 2021).
Photolysis Studies
Pritchard and Gute (1978) investigated the gas-phase photolysis of 2-fluorocyclohexanone, which relates to the chemistry of fluorocyclopentanes like (1S,2S)-2-fluorocyclopentan-1-ol. Their study focused on the primary dissociative step and the formation of vibrationally excited fluorocyclopentane, providing insights into the photolytic behavior of related fluorinated cyclic compounds (Pritchard & Gute, 1978).
Antiviral Assessment
Yin, Li, Yang, and Schneller (2009) described a synthetic route to a fluorinated cyclopentanol derivative, which was then assessed for antiviral properties. They found notable activity against certain viruses, highlighting the potential of fluorocyclopentanols in medicinal chemistry and antiviral research (Yin, Li, Yang, & Schneller, 2009).
Chemical Precursor and Decomposition Studies
Luo et al. (2022) identified a chemical precursor of 2-fluorodeschloroketamine that included a structure similar to (1S,2S)-2-fluorocyclopentan-1-ol. Their study provided important information on the decomposition pathways and chemical behavior of such compounds, which is valuable for analytical chemistry and forensic science (Luo et al., 2022).
Therapeutic Applications in Prostate Carcinoma
Savir-Baruch et al. (2010) conducted a pilot evaluation of anti-1-amino-2-[18F]fluorocyclopentane-1-carboxylic acid in detecting prostate carcinoma. This study underscores the potential of fluorocyclopentane derivatives in medical imaging and cancer diagnosis (Savir-Baruch et al., 2010).
Safety And Hazards
The safety information for “(1S,2S)-2-fluorocyclopentan-1-ol” includes several hazard statements: H227, H302, H312, H315, H319, H332, H335 . The precautionary statements include: P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Eigenschaften
IUPAC Name |
(1S,2S)-2-fluorocyclopentan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9FO/c6-4-2-1-3-5(4)7/h4-5,7H,1-3H2/t4-,5-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIRIPRHYULGQH-WHFBIAKZSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@H](C1)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2S)-2-fluorocyclopentan-1-ol | |
CAS RN |
1214921-47-7 |
Source


|
| Record name | (1S,2S)-2-fluorocyclopentan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-{[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-(2-methylphenyl)-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2445894.png)
![(3Z)-3-[(2-fluorophenyl)sulfonyl]-4-[(4-methylphenyl)amino]but-3-en-2-one](/img/structure/B2445895.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2445897.png)

![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B2445904.png)

![2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B2445908.png)
![N'-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2445909.png)
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2445911.png)
